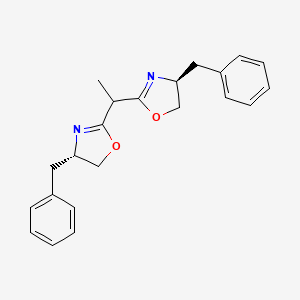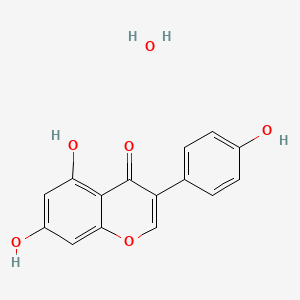
(R)-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a complex structure with both aromatic and aliphatic components, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylphenol and 1,2,3,4-tetrahydronaphthalene.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. 2-Ethylphenol is reacted with epichlorohydrin in the presence of a base to form ®-1-(2-ethylphenoxy)-2,3-epoxypropane.
Amination: The intermediate is then subjected to amination with (S)-1,2,3,4-tetrahydronaphthalen-1-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the aromatic ring.
Reduction: Reduction reactions can target the amino group or the aromatic ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.
Receptor Binding: Studies on its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating conditions like hypertension or neurological disorders.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Possible use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral centers allow for selective binding, which can modulate biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A beta-blocker with a similar structural motif.
Metoprolol: Another beta-blocker with comparable pharmacological properties.
Atenolol: Shares structural similarities and is used in similar therapeutic contexts.
Uniqueness
Chirality: The presence of two chiral centers makes it unique compared to simpler beta-blockers.
Structural Complexity: The combination of aromatic and aliphatic components provides a distinct chemical profile.
This detailed overview provides a comprehensive understanding of ®-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C21H27NO2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol |
InChI |
InChI=1S/C21H27NO2/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3/t18-,20+/m1/s1 |
InChI-Schlüssel |
VFDHMSXXELYMRW-QUCCMNQESA-N |
Isomerische SMILES |
CCC1=CC=CC=C1OC[C@@H](CN[C@H]2CCCC3=CC=CC=C23)O |
Kanonische SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


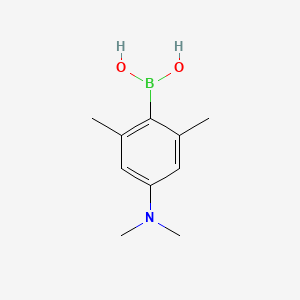

![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)

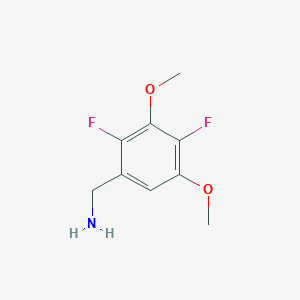
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

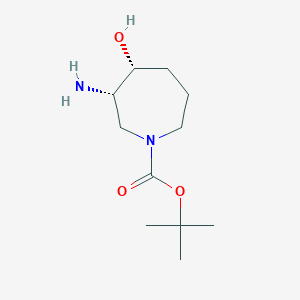

![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

